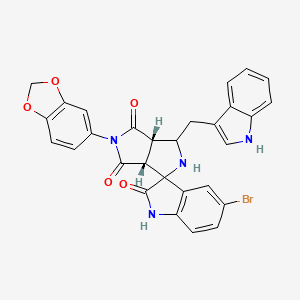
C29H21BrN4O5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This complex organic molecule features a bromine atom, multiple cyano groups, and a spiro structure, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinolizine precursors, followed by the introduction of the bromine atom through electrophilic bromination. The cyano groups are introduced via nucleophilic substitution reactions. The final step involves the formation of the spiro structure through a cyclization reaction under controlled conditions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification methods to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert cyano groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The bromine atom and cyano groups play crucial roles in binding to enzymes or receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to the compound’s stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-chloro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
- 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-fluoro-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate
Uniqueness
The presence of the bromine atom in 3’,4’-dimethyl (3R,9’aR)-1-benzyl-8’-bromo-1’,1’-dicyano-2-oxo-1,1’,2,9’a-tetrahydrospiro[indole-3,2’-quinolizine]-3’,4’-dicarboxylate distinguishes it from its chloro and fluoro analogs, potentially leading to different reactivity and biological activity. The specific arrangement of functional groups and the spiro structure also contribute to its unique properties.
Properties
Molecular Formula |
C29H21BrN4O5 |
|---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-5'-bromo-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21BrN4O5/c30-15-5-7-20-18(10-15)29(28(37)32-20)25-24(21(33-29)9-14-12-31-19-4-2-1-3-17(14)19)26(35)34(27(25)36)16-6-8-22-23(11-16)39-13-38-22/h1-8,10-12,21,24-25,31,33H,9,13H2,(H,32,37)/t21?,24-,25+,29?/m1/s1 |
InChI Key |
YAPHKTAXQNRXCF-BUHLBGKYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C=CC(=C6)Br)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C=CC(=C6)Br)NC5=O)CC7=CNC8=CC=CC=C87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















